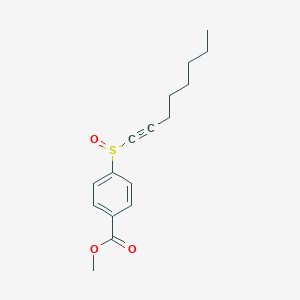

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate

Description

Properties

CAS No. |

648436-56-0 |

|---|---|

Molecular Formula |

C16H20O3S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

methyl 4-oct-1-ynylsulfinylbenzoate |

InChI |

InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3 |

InChI Key |

QPVFQTRURIWQKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.

Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Key Compounds for Comparison:

- Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)

- Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)

- Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)

| Property | Target Compound | C1 | C2 | C4 |

|---|---|---|---|---|

| Core Structure | Benzoate + sulfinyl-octyne | Benzoate + quinoline-piperazine | Benzoate + quinoline-piperazine-Br | Benzoate + quinoline-piperazine-F |

| Substituent Electronic Effect | Strong electron-withdrawing (sulfinyl) | Moderate electron-withdrawing (quinoline) | Strong electron-withdrawing (Br) | Moderate electron-withdrawing (F) |

| Polarity | High (due to sulfinyl) | Moderate | High | Moderate |

| Chirality | Present (sulfinyl group) | Absent | Absent | Absent |

Key Observations :

- Halogen substituents (e.g., Br in C2) increase molecular weight and lipophilicity, whereas the sulfinyl group improves aqueous solubility .

Physicochemical Properties

Spectroscopic Characterization

- 1H NMR: The sulfinyl group in the target compound would deshield adjacent protons, causing distinct shifts (e.g., δ 2.5–3.5 ppm for –SO– protons) compared to quinoline-based analogs (δ 7.0–8.5 ppm for aromatic protons) .

- HRMS : Accurate mass data would confirm the molecular formula (e.g., C₁₆H₁₈O₃S for the target vs. C₂₈H₂₅N₃O₃ for C1) .

Research Findings and Methodological Insights

- Structural Elucidation : X-ray crystallography using SHELX or SIR97 software is critical for confirming the sulfinyl group’s conformation and absolute configuration .

Q & A

Q. Advanced Research

- Cross-validation : Compare NMR data with X-ray results (e.g., SHELX-refined structures) to confirm assignments .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Isotopic labeling : Introduce deuterium at the octyne terminal to simplify ¹H NMR splitting patterns .

What are the key challenges in optimizing reaction yields for derivatives of this compound?

Q. Advanced Research

- Competitive side reactions : The sulfinyl group may oxidize to sulfone under harsh conditions; monitor via TLC/LC-MS .

- Steric hindrance : Bulky substituents on the benzoate ring can reduce coupling efficiency; use PdCl₂(PPh₃)₂ catalysts for sterically demanding reactions .

- Purification : Separate isomers (e.g., sulfinyl diastereomers) via chiral HPLC or recrystallization in hexane/ethyl acetate .

What biological interaction studies are feasible with this compound?

Q. Advanced Research

- Enzyme inhibition assays : Test sulfinyl-mediated interactions with cysteine proteases (e.g., caspase-3) using fluorogenic substrates .

- Cellular uptake studies : Label the octyne with a fluorescent tag (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- SAR analysis : Modify the octyne chain length to assess how lipophilicity affects membrane permeability .

How does the sulfinyl group affect the compound’s reactivity compared to sulfone or thioether analogs?

Q. Basic Research

- Electrophilicity : The sulfinyl group is more electrophilic than thioethers but less than sulfones, enabling selective nucleophilic attacks .

- Redox activity : Susceptible to reduction (e.g., with NaBH₄) to thioethers or oxidation to sulfones, useful in prodrug design .

- Steric effects : The sulfinyl oxygen introduces chirality, impacting binding to asymmetric biological targets .

What computational tools are recommended for modeling this compound’s interactions?

Q. Advanced Research

- Docking simulations : AutoDock Vina to predict binding modes with protein targets (e.g., kinases) .

- MD simulations : GROMACS for studying sulfinyl group dynamics in lipid bilayers .

- QSAR models : Use MOE or Schrodinger Suite to correlate structural features (e.g., octyne length) with bioactivity .

How can researchers mitigate hazards associated with handling this compound?

Q. Basic Research

- Ventilation : Use fume hoods due to potential sulfoxide decomposition products (e.g., SO₂) .

- PPE : Nitrile gloves and goggles; avoid contact with reducing agents to prevent exothermic reactions .

- Waste disposal : Neutralize with aqueous bicarbonate before disposal .

What are unresolved research questions regarding this compound’s applications?

Q. Advanced Research

- Mechanistic ambiguity : Does the sulfinyl group act as a hydrogen-bond acceptor or participate in redox cycling in vivo? .

- Synthetic scalability : Can flow chemistry improve yields for multi-step syntheses? .

- Biological selectivity : How does the octyne chain length influence target specificity vs. off-target effects? .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.